molecular formula C18H18F2N2O3S B2734163 4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955235-43-5

4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2734163
CAS No.: 955235-43-5
M. Wt: 380.41
InChI Key: ZYQGFZZTYBFVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms, a benzenesulfonamide group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group or the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, 4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
  • 4-fluoro-N-(4-methylphenyl)benzenesulfonamide

Uniqueness

Compared to these similar compounds, 4-fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the pyrrolidinone moiety and the specific arrangement of fluorine atoms. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound is structurally related to other sulfonamides known for their pharmacological effects, including carbonic anhydrase inhibition, which plays a crucial role in various physiological processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20F2N3O2S
Molecular Weight373.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrases, which are critical in maintaining acid-base balance and facilitating physiological processes like respiration and renal function.
  • Neurotransmitter Modulation : It has been suggested that sulfonamide derivatives can enhance dopaminergic tone and stabilize glutamate release, impacting neuroplasticity and potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown promising results in inhibiting carbonic anhydrase, leading to increased dopaminergic activity and normalization of neuroplasticity in experimental models .

In Vivo Studies

In vivo experiments involving related sulfonamides have revealed their potential in modulating behavioral responses:

  • Behavioral Sensitization : A study on a related compound (4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide) indicated that administration significantly attenuated nicotine-induced behavioral sensitization in mice, suggesting a potential application in addiction therapies .
  • Adenosine Level Modulation : The same study found that the compound reduced adenosine levels in the striatum, indicating a mechanism by which it may influence neurotransmitter dynamics .

Case Studies

Several case studies highlight the therapeutic potential and biological activity of sulfonamide derivatives:

  • Neuropharmacology : Research shows that compounds like 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide enhance locomotor activity modulation through dopamine pathways, indicating a role in treating neuropsychiatric disorders .
  • Cancer Research : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, suggesting that further exploration of this compound could yield valuable insights into its anticancer properties .

Properties

IUPAC Name

4-fluoro-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-15-3-1-13(2-4-15)11-22-12-14(9-18(22)23)10-21-26(24,25)17-7-5-16(20)6-8-17/h1-8,14,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQGFZZTYBFVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.